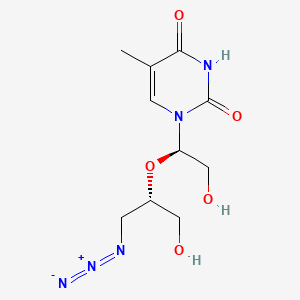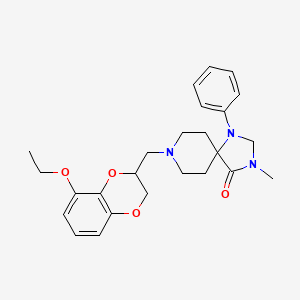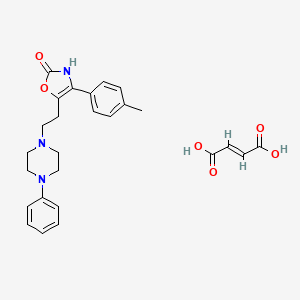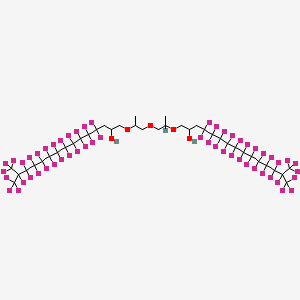
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- is a complex organic compound with a unique structure that combines elements of oxazolidine, benzoxazole, and thioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- typically involves multi-step organic reactionsCommon reagents used in these reactions include isocyanates, α-ketols, and phosphorus-mediated carboxylative condensation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or oxazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
類似化合物との比較
Similar Compounds
- 3-Methyl-2,5-oxazolidine-dione
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
71215-62-8 |
|---|---|
分子式 |
C17H18N2O6S2 |
分子量 |
410.5 g/mol |
IUPAC名 |
3-[(5Z)-5-[(1E)-1-(3-methyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C17H18N2O6S2/c1-11(10-14-18(2)12-6-3-4-7-13(12)24-14)15-16(20)19(17(26)25-15)8-5-9-27(21,22)23/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,21,22,23)/b14-10+,15-11- |
InChIキー |
QUHCRSBMZCUCMH-AIWUCEOPSA-N |
異性体SMILES |
C/C(=C/1\C(=O)N(C(=S)O1)CCCS(=O)(=O)O)/C=C/2\N(C3=CC=CC=C3O2)C |
正規SMILES |
CC(=C1C(=O)N(C(=S)O1)CCCS(=O)(=O)O)C=C2N(C3=CC=CC=C3O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



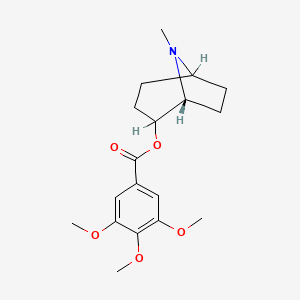
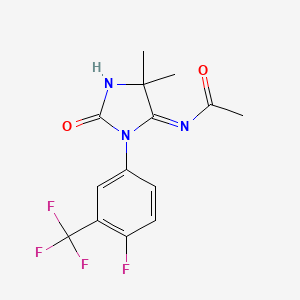

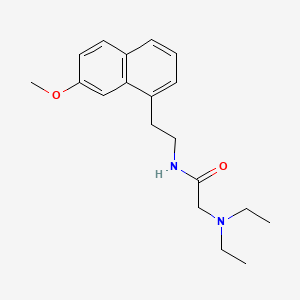
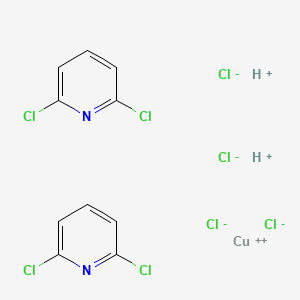
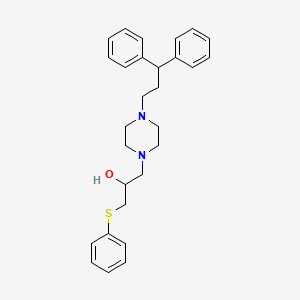
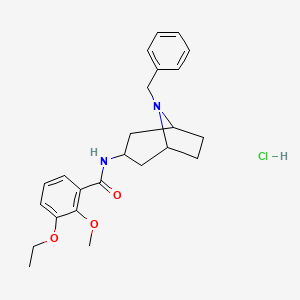
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
